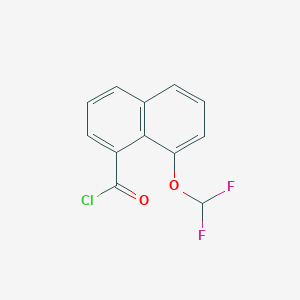

1-(Difluoromethoxy)naphthalene-8-carbonyl chloride

Beschreibung

1-(Difluoromethoxy)naphthalene-8-carbonyl chloride is a naphthalene derivative featuring a difluoromethoxy (-OCF$_2$H) group at the 1-position and a carbonyl chloride (-COCl) group at the 8-position. This compound is structurally distinct due to the electron-withdrawing nature of both substituents, which synergistically enhance its reactivity, particularly in acylating reactions.

Eigenschaften

Molekularformel |

C12H7ClF2O2 |

|---|---|

Molekulargewicht |

256.63 g/mol |

IUPAC-Name |

8-(difluoromethoxy)naphthalene-1-carbonyl chloride |

InChI |

InChI=1S/C12H7ClF2O2/c13-11(16)8-5-1-3-7-4-2-6-9(10(7)8)17-12(14)15/h1-6,12H |

InChI-Schlüssel |

XIHNGUIYYRTSOT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C1)C(=O)Cl)C(=CC=C2)OC(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Difluoromethoxy Group Installation

The difluoromethoxy group is introduced via difluorocarbene insertion or nucleophilic substitution .

Method A: Difluorocarbene-Mediated Synthesis

-

Reagents : Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) and 1,8-bis(dimethylamino)naphthalene (proton sponge).

-

Conditions : Anhydrous dichloromethane, 50–60°C, 12–24 hours.

-

Mechanism : TFDA decomposes under catalysis by proton sponge to generate difluorocarbene (), which inserts into the naphthalene C–O bond (Figure 1).

Method B: Nucleophilic Substitution

Carbonyl Chloride Formation

The 8-position carboxylic acid is converted to the acid chloride using chlorinating agents.

Method 1: Thionyl Chloride ()

-

Conditions : Reflux in anhydrous toluene, catalytic DMF.

-

Mechanism :

-

Yield : 85–90%.

Method 2: Oxalyl Chloride ()

Comparative Analysis of Methods

| Parameter | Method A (TFDA) | Method B () |

|---|---|---|

| Temperature | 50–60°C | 120°C |

| Yield | 65–75% | 40–50% |

| By-Products | Minimal | Decarboxylation products |

| Scalability | Moderate | Low |

| Chlorination Agent | ||

|---|---|---|

| Reaction Time | 6–8 hours | 2 hours |

| Purity | 90–95% | 95–98% |

| Cost | Low | High |

Reaction Mechanisms and Kinetics

Difluorocarbene Insertion

The proton sponge catalyzes TFDA decomposition, releasing , which reacts with naphthalene-1-oxide to form the difluoromethoxy group. Isotopic labeling studies confirm the intermediacy of a carbene species.

Chlorination Kinetics

The rate of carbonyl chloride formation follows second-order kinetics, dependent on both carboxylic acid and concentrations. Activation energy is reduced by DMF, which polarizes the molecule.

Purification and Characterization

-

Purification : Flash chromatography (silica gel, hexane/ethyl acetate) isolates the product.

-

Characterization :

Industrial-Scale Production

Process Optimization

-

Continuous Flow Reactors : Minimize exposure to toxic gases (HCl, ).

-

Catalyst Recycling : Proton sponge is recovered via acid-base extraction.

Challenges and Limitations

-

Regioselectivity : Competing substitution at naphthalene 2-position reduces yield.

-

Moisture Sensitivity : Carbonyl chloride hydrolyzes to carboxylic acid if exposed to humidity.

Recent Advances

Analyse Chemischer Reaktionen

1-(Difluormethoxy)naphthalin-8-carbonylchlorid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Substitutionsreaktionen: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Carbonylchloridgruppe durch andere Nukleophile ersetzt wird.

Oxidation und Reduktion: Es kann zur Bildung entsprechender Carbonsäuren oxidiert oder zur Bildung von Alkoholen reduziert werden.

Additionsreaktionen: Die Verbindung kann auch an Additionsreaktionen mit verschiedenen Reagenzien teilnehmen.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Basen, Säuren und Reduktionsmittel. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

1-(Difluormethoxy)naphthalin-8-carbonylchlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen untersucht.

Medizin: Es wird derzeit erforscht, ob es potenzielle therapeutische Anwendungen hat.

Industrie: Es wird bei der Produktion verschiedener chemischer Produkte und Materialien verwendet.

Wirkmechanismus

Der Mechanismus, durch den 1-(Difluormethoxy)naphthalin-8-carbonylchlorid seine Wirkung entfaltet, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Difluormethoxygruppe und die Carbonylchloridgruppe spielen eine entscheidende Rolle für ihre Reaktivität und Wechselwirkungen mit anderen Molekülen. Die an seinem Wirkmechanismus beteiligten Pfade werden noch untersucht, und weitere Forschung ist erforderlich, um seine Auswirkungen vollständig zu verstehen.

Wirkmechanismus

The mechanism by which 1-(Difluoromethoxy)naphthalene-8-carbonyl chloride exerts its effects involves its interaction with specific molecular targets. The difluoromethoxy group and the carbonyl chloride group play crucial roles in its reactivity and interactions with other molecules. The pathways involved in its mechanism of action are still under investigation, and further research is needed to fully understand its effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key differences arise from substituent types, positions, and electronic effects.

Structural and Functional Group Analysis

1-(Difluoromethoxy)naphthalene-8-carbonyl chloride :

- Substituents: -OCF$_2$H (1-position), -COCl (8-position).

- Functional groups: Difluoromethoxy (electron-withdrawing) and carbonyl chloride (highly reactive acylating agent).

- Estimated molecular weight: ~232.6 g/mol (based on naphthalene backbone + substituents).

2-Naphthoyl Chloride (CAS RN 28198-65) :

- Substituent: -COCl (2-position).

- Molecular weight: 190.59 g/mol.

- Reactivity: Classic acylating agent, less sterically hindered than the 8-position derivative.

8-Chloro-1-Methylnaphthalene (CAS RN 84796-01-0) :

- Substituents: -CH$_3$ (1-position), -Cl (8-position).

- Molecular weight: 176.64 g/mol.

- XLogP3: 4.2 (indicative of moderate lipophilicity).

- Reactivity: Chlorine substituent offers moderate electrophilicity, but less reactive than carbonyl chloride.

- 1-Nitronaphthalene : Substituent: -NO$_2$ (1-position). Molecular weight: 173.17 g/mol. Reactivity: Nitro group is strongly electron-withdrawing, but less reactive in nucleophilic substitutions compared to carbonyl chloride.

Physicochemical Properties

*Estimated based on substituent contributions.

Research Findings and Implications

Synthetic Utility :

- The compound’s dual electron-withdrawing groups make it a potent intermediate for synthesizing fluorinated polymers or bioactive molecules, outperforming simpler naphthalene chlorides or nitro derivatives.

Stability Considerations :

- Like 2-naphthoyl chloride, the target compound is moisture-sensitive but may exhibit greater stability in anhydrous environments due to the -OCF$_2$H group’s inductive effects .

Industrial Applications :

- Its high reactivity positions it as a candidate for advanced material synthesis, contrasting with dimethylnaphthalenes (), which are primarily used as solvents or dye precursors.

Biologische Aktivität

1-(Difluoromethoxy)naphthalene-8-carbonyl chloride is a novel organic compound characterized by its unique structural features, including a difluoromethoxy group and a carbonyl chloride functional group attached to a naphthalene ring. Given its potential applications in medicinal chemistry and organic synthesis, understanding its biological activity is crucial for evaluating its therapeutic potential. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Molecular Formula

- Molecular Formula : C₁₂H₇ClF₂O₂

- Molecular Weight : 256.63 g/mol

Structural Characteristics

The compound features:

- A difluoromethoxy group that enhances its lipophilicity.

- A carbonyl chloride functional group that can participate in nucleophilic reactions.

Comparison with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(Difluoromethoxy)naphthalene-8-carbonyl chloride | Difluoromethoxy and carbonyl groups | Position of the carbonyl group affects reactivity |

| 1-(Difluoromethoxy)naphthalene-3-carbonyl chloride | Similar structure, different carbonyl position | Varies in biological activity due to structural differences |

| Naphthalene-2-carboxylic acid | Lacks halogenated substituents | More polar, potentially different solubility properties |

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, analogs of naphthalene derivatives have shown promising results against various cancer cell lines. In particular:

- IC₅₀ Values : Some naphthalene derivatives demonstrate IC₅₀ values in the low micromolar range against cancer cell lines such as HCT116 and OVCAR-8, suggesting effective antiproliferative properties .

Antimicrobial Activity

Preliminary studies indicate that 1-(difluoromethoxy)naphthalene-8-carbonyl chloride may possess antimicrobial properties. Compounds with similar difluoromethoxy substituents have been reported to exhibit notable antifungal activity .

The precise mechanism through which 1-(difluoromethoxy)naphthalene-8-carbonyl chloride exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific molecular targets within biological systems, potentially inhibiting key enzymes or receptors involved in disease progression .

Study 1: Anticancer Efficacy

A study investigating the efficacy of naphthalene-based compounds revealed that certain derivatives exhibited significant cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) indicated that the presence of fluorinated groups enhanced biological activity .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of compounds featuring difluoromethoxy groups. Results showed promising activity against both bacterial and fungal strains, suggesting potential therapeutic applications for infections .

Q & A

Q. How can researchers address discrepancies in reported molecular weight data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.